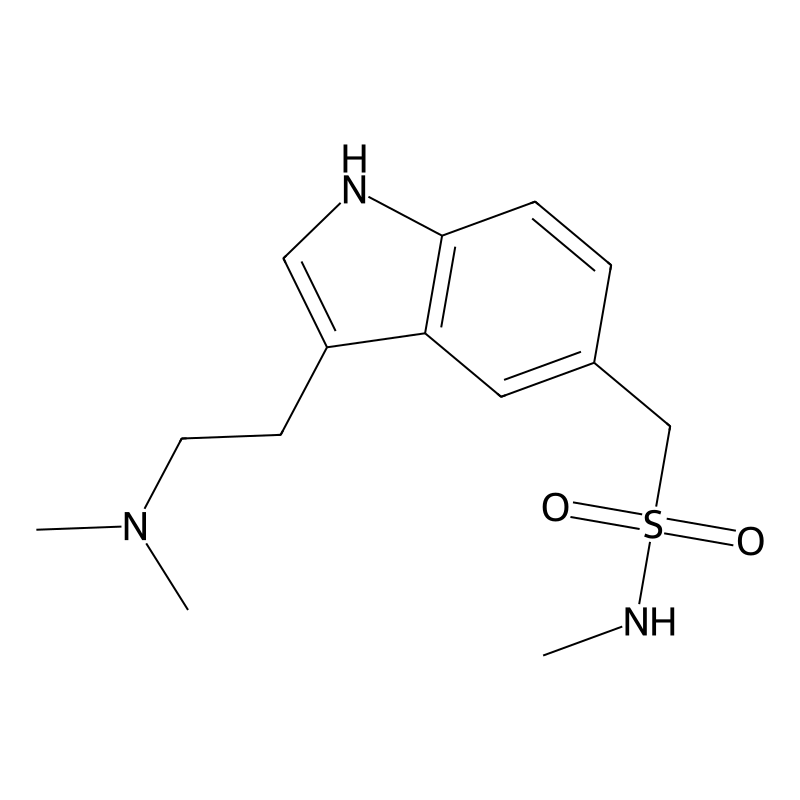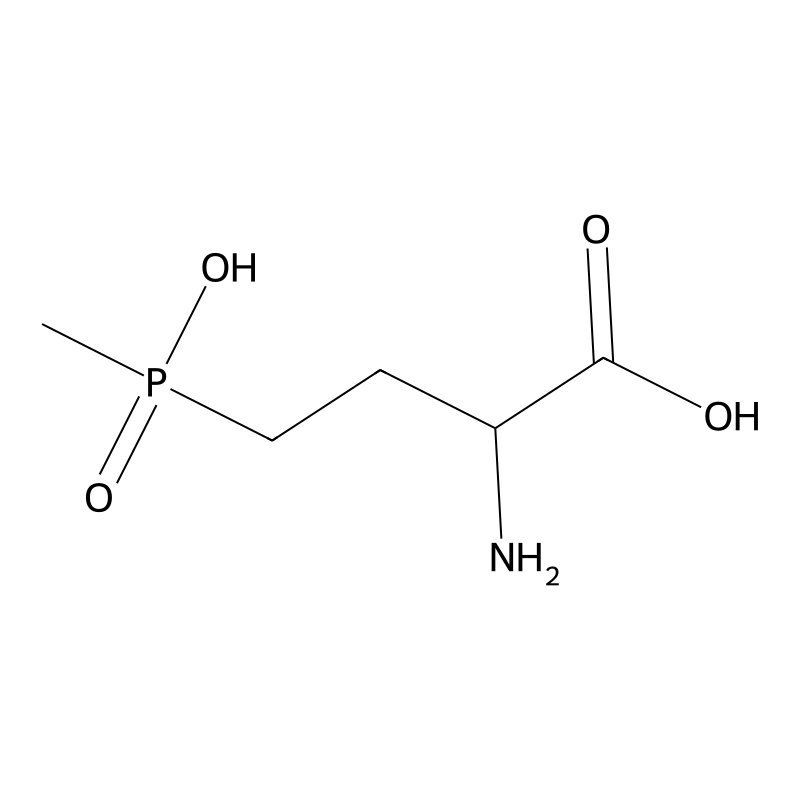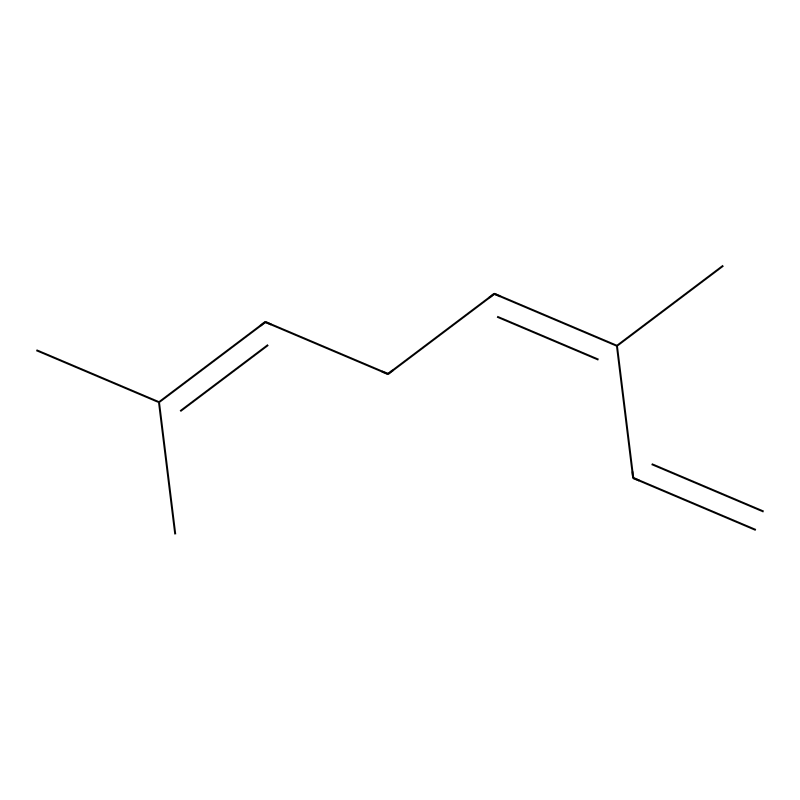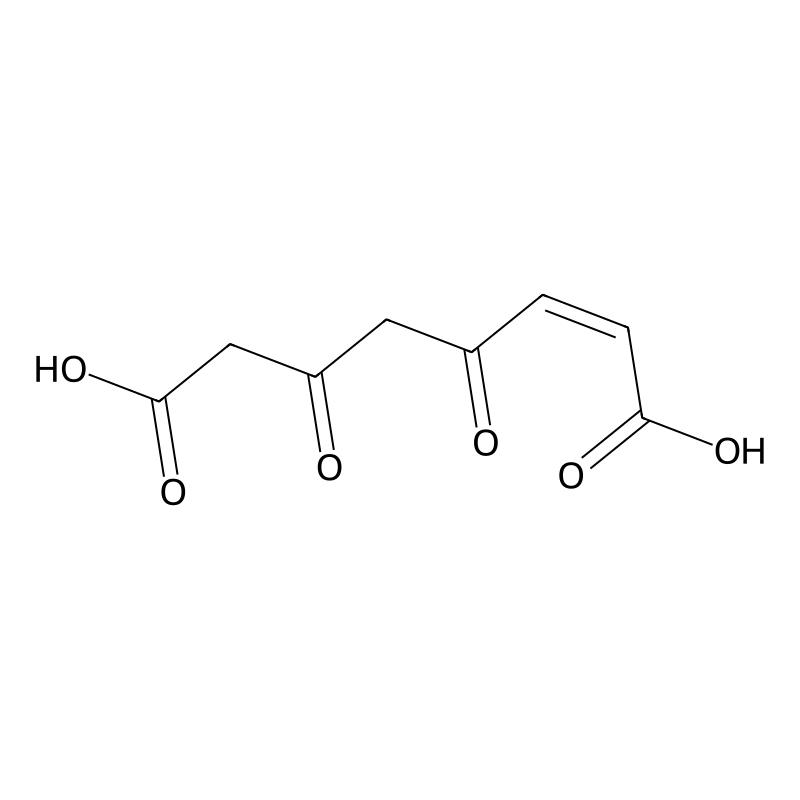N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide
Catalog No.
S2645176
CAS No.
896293-37-1
M.F
C16H12N2O5S
M. Wt
344.34
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
896293-37-1
Product Name
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide
IUPAC Name
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide
Molecular Formula
C16H12N2O5S
Molecular Weight
344.34
InChI
InChI=1S/C16H12N2O5S/c1-24(22,23)11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
InChI Key
SAGRCLDFARQELL-UHFFFAOYSA-N
SMILES
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Solubility
not available
- Origin: The origin of this specific compound is unknown. It is not commercially available and there are no published reports of its synthesis. However, related compounds with similar structures have been described in scientific literature [].
- Significance: The significance of this particular compound in scientific research is currently unclear due to the lack of available information. However, research on related structures suggests potential applications in medicinal chemistry [].
Molecular Structure Analysis
The compound contains several key features:
- Isoindolinone core: It possesses an isoindolinone core, which is a cyclic structure consisting of a benzene ring fused with a succinimide ring (a cyclicimide). This core is known to be present in various bioactive molecules [].
- Methylsulfonyl group: The presence of a methylsulfonyl group (SO2CH3) attached to the benzene ring suggests potential for hydrogen bonding and interactions with biomolecules.
- Amide bond: The connection between the isoindolinone core and the benzene ring with a methylsulfonyl group is through an amide bond (C(=O)N). Amide bonds are prevalent in many biological molecules and play a crucial role in protein structure and function.
Chemical Reactions Analysis
- Synthesis: The synthesis of the compound likely involves the reaction of an isoindolinone derivative with a 3-methylsulfonylbenzoyl chloride or a similar intermediate. However, the specific reaction pathway is unknown.
- Hydrolysis: The amide bond in the molecule is susceptible to hydrolysis (cleavage by water) under acidic or basic conditions. This could lead to the breakdown of the compound into its constituent parts.
Physical And Chemical Properties Analysis
No data is currently available on the specific physical and chemical properties of this compound, such as melting point, boiling point, solubility, or stability.
- Potential skin and eye irritant: The methylsulfonyl group can be mildly irritating to the skin and eyes.
- Potential respiratory irritant: Inhaling dust or aerosols of the compound could irritate the respiratory system.
XLogP3
0.8
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








